molecular formula C23H21NO4 B2548866 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid CAS No. 2138033-46-0

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid

Cat. No. B2548866
CAS RN: 2138033-46-0
M. Wt: 375.424
InChI Key: GZOOVXCJZHTGMF-UHFFFAOYSA-N
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Description

“3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid” is a chemical compound with the molecular formula C23H21NO4 . It has a molecular weight of 375.42 g/mol . This compound is usually available in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H21NO4/c25-22(26)10-9-16-11-13-24(14-12-16)23(27)28-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,11-15H2,(H,25,26) . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 375.42 g/mol .

Scientific Research Applications

Peptide Synthesis

The compound is a derivative of propiolic acid and contains a piperidine ring with a fluorenyl group. Researchers have found it useful as a coupling agent in peptide synthesis . Its unique structure allows it to participate in peptide bond formation, making it valuable for constructing complex peptides.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, indicating that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c25-22(26)12-11-16-6-5-13-24(14-16)23(27)28-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,13-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOOVXCJZHTGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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